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This guide provides a comparative analysis of clinical trial data for Ofirnoflast (HT-6184)

versus the established standard of care for the treatment of lower-risk myelodysplastic

syndromes (MDS). The information is intended to offer an objective overview of performance

based on available experimental data.

Executive Summary
Ofirnoflast, a first-in-class oral allosteric NEK7 inhibitor, has demonstrated promising efficacy

and a favorable safety profile in a Phase 2a clinical trial for patients with lower-risk MDS and

symptomatic anemia.[1][2][3][4] The primary mechanism of Ofirnoflast involves the inhibition

of the NLRP3 inflammasome, a key driver of ineffective hematopoiesis and inflammation in

MDS.[5][6][7] This guide juxtaposes the recent findings for Ofirnoflast with the clinical

outcomes of standard-of-care treatments, primarily Erythropoiesis-Stimulating Agents (ESAs)

and Lenalidomide, in similar patient populations. It is important to note that the following is a

cross-trial comparison, and no head-to-head studies have been conducted.

Data Presentation: Ofirnoflast vs. Standard of Care
The following tables summarize the quantitative data from clinical trials of Ofirnoflast and

standard-of-care therapies in patients with lower-risk MDS.
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Table 1: Efficacy Comparison in Lower-Risk MDS
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Treatment Trial
Patient
Population

Primary
Efficacy
Endpoint

Response
Rate

Additional
Efficacy
Data

Ofirnoflast

Phase 2a

(HT-6184-

MDS-001)

Lower-risk

MDS with

symptomatic

anemia

(ESA-

refractory/into

lerant) (N=18)

Hematologic

Improvement-

Erythroid (HI-

E) at Week

16

72% (13/18)

Median

hemoglobin

increase of

3.5 g/dL in

responders.

91% HI-E in

ESA-

refractory and

75% HI-E in

ESA-

intolerant

subjects.[1][2]

[4]

Epoetin alfa

(ESA)
Phase 3

Anemic

patients with

low-risk MDS

(Hb ≤ 10.0

g/dL) (N=85)

Erythroid

Response

(ER) through

Week 24

31.8% (IWG-

2006 criteria);

45.9% (RRC

review)

Reduced

RBC

transfusions

and

increased

time-to-first-

transfusion

compared to

placebo.[8]

Lenalidomide
MDS-003

(Phase 2)

Transfusion-

dependent

low/intermedi

ate-risk MDS

with del(5q)

(N=148)

Transfusion

Independenc

e

67%

71% had

cytogenetic

responses.[5]

Lenalidomide MDS-005

(Phase 3)

Lower-risk,

non-del(5q)

MDS

Red Blood

Cell

Transfusion

Independenc

Higher rate of

RBC-TI

compared

with placebo.

Specific rate

not provided

in the

abstract.[1]
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e (RBC-TI) ≥

8 weeks

Table 2: Safety and Tolerability Comparison

Treatment Trial
Common Adverse
Events (Grade ≥3)

Treatment-Related
Serious Adverse
Events (SAEs)

Ofirnoflast
Phase 2a (HT-6184-

MDS-001)

No Grade ≥3 related

AEs reported.

No treatment-related

SAEs reported.[1][2]

[4]

Epoetin alfa (ESA) Phase 3

Not specified in the

abstract. Generally

well-tolerated.

Increased risk of

thromboembolism in

cancer patients noted

in systematic reviews,

but not specifically in

MDS trials.[9]

Not specified in the

abstract.

Lenalidomide MDS-005 (Phase 3)

Higher risk of

hematologic adverse

events compared to

placebo.

Not specified in the

abstract.

Experimental Protocols
Ofirnoflast: Phase 2a Study (HT-6184-MDS-001)

Study Design: A Simon's two-stage, multicenter, open-label study.[1][2][3][4]

Patient Population: Patients with lower-risk (IPSS-R very low, low, or intermediate risk) MDS

and symptomatic anemia who are refractory to, intolerant of, or ineligible for ESAs.[2]
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Treatment Regimen: The trial consists of a 16-week treatment period. Responders and non-

responders showing a significant reduction in variant allele frequency (VAF) clone size may

continue treatment.[2]

Primary Endpoint: Rate of hematological improvement after ≥16 weeks of treatment.[3]

Key Objectives: To evaluate efficacy through hematological improvement, clonal

suppression, and VAF reduction; assess safety and patient tolerance; monitor changes in

inflammasome-related biomarkers; and measure quality of life.[1][2][3][4]

Standard of Care: Representative Trials
Epoetin alfa (Phase 3):

Study Design: A double-blind, placebo-controlled, randomized trial.[8]

Patient Population: IPSS low- or intermediate-1 risk MDS patients with Hb ≤ 10.0 g/dL,

and no or moderate RBC transfusion dependence.[8]

Treatment Regimen: Epoetin-α 450 IU/kg/week or placebo for 24 weeks, with treatment

extension for responders. Dose adjustments were based on weekly hemoglobin levels.[8]

Primary Endpoint: Erythroid response (ER) through Week 24.[8]

Lenalidomide (MDS-003, Phase 2):

Study Design: A multicenter, single-arm, open-label study.[6][10]

Patient Population: RBC transfusion-dependent subjects with low- or intermediate-1-risk

MDS associated with a del(5q) cytogenetic abnormality.[6][10]

Treatment Regimen: Oral lenalidomide monotherapy in 28-day cycles.[6][10]

Primary Endpoint: Transfusion independence.[5]
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Ofirnoflast Mechanism of Action: NEK7-NLRP3
Inflammasome Pathway
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Caption: Ofirnoflast inhibits the NEK7-NLRP3 interaction, blocking inflammasome assembly.
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Experimental Workflow: Ofirnoflast Phase 2a Trial
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Caption: Workflow of the Ofirnoflast Phase 2a clinical trial in lower-risk MDS.
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To cite this document: BenchChem. [Ofirnoflast in Lower-Risk Myelodysplastic Syndromes: A
Comparative Guide to Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608140#clinical-trial-data-comparing-ofirnoflast-to-
standard-of-care-in-mds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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